2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F5N3O3S/c15-9-5-10(16)7-11(6-9)26(23,24)22-3-1-8(2-4-22)12-20-21-13(25-12)14(17,18)19/h5-8H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWESJMKGBYKCOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F5N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the piperidine and oxadiazole moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the sulfonyl and oxadiazole groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Industrial Applications: It may be used in the synthesis of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Research
A. 1,3,4-Oxadiazole Thioether Derivatives
and describe six 1,3,4-oxadiazole thioethers with varying substituents (Table 1). Key differences from the target compound include:
- Substituent at position 2 : Thioether-linked groups (e.g., benzyl, chlorothiazolyl) instead of a sulfonylated piperidine.
- Bioactivity : These compounds exhibit fungicidal activity against Sclerotinia sclerotiorum and Rhizoctonia solani (>50% inhibition at 50 μg/mL) and herbicidal effects (e.g., bleaching in weeds). The target compound’s sulfonyl group may confer enhanced stability or distinct binding compared to thioethers .
B. Sulfone-Containing Oxadiazoles
highlights 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl-1,3,4-oxadiazole , which demonstrates superior antibacterial activity (EC₅₀ = 0.17–1.98 µg/mL against Xanthomonas spp.) compared to commercial bactericides. The target compound’s 3,5-difluorophenylsulfonyl group may similarly enhance antibacterial potency by increasing membrane permeability or enzyme inhibition .
Enzyme Inhibition Potential
evaluates 5-substituted-1,3,4-oxadiazole-2-thiols against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While the target compound lacks direct testing, its trifluoromethyl and sulfonyl groups are associated with improved enzyme-binding affinity in analogous structures .
Piperidine-Containing Analogues
describes piperidine-linked pyridine/pyrazine derivatives (e.g., 4-[1-[2-[3,5-bis(difluoromethyl)pyrazol-1-yl]acetyl]-4-piperidyl]-N-tetralin-1-yl-pyridine-2-carboxamide) with antifungal activity.
Key Research Findings and Mechanistic Insights
- Molecular Docking : reveals that oxadiazole thioethers (e.g., compound 5g) bind to succinate dehydrogenase (SDH) via hydrogen bonds and hydrophobic interactions, akin to the fungicide penthiopyrad. The target compound’s sulfonyl group could similarly engage SDH’s catalytic site .
- Fluorine Effects : Fluorine atoms in the 3,5-difluorophenyl group likely enhance metabolic resistance and target affinity, as seen in sulfone derivatives () .
Biological Activity
The compound 2-(1-((3,5-Difluorophenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole (CAS Number: 1705218-05-8) is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article examines the biological activity of this specific compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms of action.
- Molecular Formula : C₁₄H₁₂F₅N₃O₃S
- Molecular Weight : 397.32 g/mol
- Structure : The compound features a piperidine ring substituted with a sulfonyl group and a trifluoromethyl oxadiazole moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial activity of various oxadiazole derivatives against strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis .
Activity Against Bacterial Strains
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying levels of activity against different bacterial strains. For instance:
- Staphylococcus aureus : MIC = 1.56 µg/mL
- Escherichia coli : Comparable efficacy to standard antibiotics like ampicillin.
These findings suggest that the compound may serve as a potential lead in the development of new antibiotics amid rising antimicrobial resistance .
Antiparasitic Activity
The biological activity of oxadiazole derivatives extends to antiparasitic effects. Notably, studies have shown that certain derivatives exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. The IC50 values for these compounds were found to be comparable to established antimalarial drugs such as chloroquine .
Table 1: Biological Activity Summary
The mechanisms by which oxadiazole derivatives exert their biological effects are multifaceted. One proposed mechanism involves the inhibition of key enzymes involved in microbial metabolism and proliferation. For instance, some studies suggest that these compounds may inhibit dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in both bacterial and parasitic organisms .
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives, including the compound :
- Study on Mycobacterial Strains : A derivative similar to the target compound showed significant activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .
- Antimalarial Efficacy : Another study reported that specific oxadiazole derivatives exhibited IC50 values significantly lower than those of traditional antimalarial agents, indicating a promising avenue for further research into their use in treating malaria .
Q & A
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve cyclization efficiency .
- Temperature Control : Maintain reflux temperatures (80–100°C) to accelerate cyclization while avoiding decomposition.
- Catalysis : Add catalytic iodine to enhance regioselectivity during oxadiazole formation.
Q. Table 1: Reaction Yield Optimization
| Step | Solvent | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | DCM | 25 | None | 75 |
| 2 | DMF | 80 | I₂ | 88 |
Basic: What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., sulfonyl group on piperidine, trifluoromethyl on oxadiazole). For example, the sulfonyl group adjacent to piperidine shows deshielded protons at δ 3.5–4.0 ppm .
- 19F NMR : Verify fluorophenyl substitution patterns (e.g., 3,5-difluoro signals at δ -110 to -115 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ peak at m/z 440.0523 for C₁₅H₁₂F₅N₃O₃S).
- X-ray Crystallography : Resolve stereochemical ambiguities in the piperidine ring and sulfonyl orientation .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the 3,5-difluorophenylsulfonyl group on bioactivity?
Methodological Answer:
Analog Synthesis : Prepare derivatives with substitutions (e.g., 4-chlorophenylsulfonyl, unfluorinated phenylsulfonyl) .
Biological Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence polarization assays.
- Cellular Activity : Measure IC₅₀ in cancer cell lines (e.g., HCT-116) via MTT assays.
Data Analysis :
- Compare logP values (lipophilicity) and electrostatic potentials (DFT calculations) to correlate substituent effects with activity .
Q. Table 2: SAR of Sulfonyl Substituents
| Substituent | LogP | IC₅₀ (μM) |
|---|---|---|
| 3,5-Difluorophenyl | 2.8 | 0.12 |
| 4-Chlorophenyl | 3.1 | 0.45 |
| Phenyl | 2.5 | 1.20 |
Advanced: What methodologies are recommended for analyzing potential contradictions in reported biological activities of derivatives?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to cluster activity trends across structural analogs.
- Mechanistic Profiling : Perform target engagement assays (e.g., SPR for binding kinetics) to resolve discrepancies between enzyme inhibition and cellular activity .
Key Insight : Minor structural changes (e.g., fluorine position on phenyl) can drastically alter binding pocket interactions, as seen in analogs with 3,4-difluoro vs. 3,5-difluoro substitutions .
Advanced: How can in silico molecular docking studies predict the binding affinity of this compound with target enzymes?
Methodological Answer:
Target Selection : Identify enzymes with known oxadiazole-binding domains (e.g., COX-2, EGFR).
Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., 1M17 for COX-2) and remove water molecules.
- Ligand Optimization : Generate 3D conformers of the compound using Gaussian 09 with B3LYP/6-31G* basis set.
- Docking Software : Use AutoDock Vina to simulate binding poses, focusing on sulfonyl-piperidine interactions with Arg120 and Tyr355 .
Validation : Compare predicted ΔG values with experimental IC₅₀ data to refine scoring functions.
Basic: What strategies assess the stability of this compound under physiological conditions?
Methodological Answer:
- Forced Degradation Studies :
- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 1.2) at 37°C for 24–72 hours; analyze via HPLC for degradation products.
- Oxidative Stress : Expose to 0.3% H₂O₂; monitor sulfoxide formation using LC-MS.
- Thermal Stability : Perform TGA/DSC to determine decomposition onset temperatures (typically >200°C for oxadiazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
